Cas no 1807094-23-0 (2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid)

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative featuring both cyano and aminomethyl functional groups, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances its electron-withdrawing properties, while the aminomethyl moiety provides reactivity for further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. Its high purity and well-defined chemical structure ensure reproducibility in synthetic applications. The presence of multiple functional groups allows for selective modifications, enabling its use in the design of complex molecular architectures.
2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid structure
1807094-23-0 structure
Product name:2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid
CAS No:1807094-23-0
MF:C10H7F3N2O2
Molecular Weight:244.169992685318
CID:4946611

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid
    • インチ: 1S/C10H7F3N2O2/c11-10(12,13)8-2-5(3-14)1-6(9(16)17)7(8)4-15/h1-2H,4,15H2,(H,16,17)
    • InChIKey: ZTKYKCLEGMVPKF-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C#N)C=C(C(=O)O)C=1CN)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 347
  • XLogP3: -1.4
  • トポロジー分子極性表面積: 87.1

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015019193-500mg
2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid
1807094-23-0 97%
500mg
863.90 USD 2021-06-18
Alichem
A015019193-1g
2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid
1807094-23-0 97%
1g
1,534.70 USD 2021-06-18
Alichem
A015019193-250mg
2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid
1807094-23-0 97%
250mg
499.20 USD 2021-06-18

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid 関連文献

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acidに関する追加情報

Introduction to 2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid (CAS No. 1807094-23-0)

2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807094-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features, including an amino methyl group, a cyano substituent, and a trifluoromethyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive research and development.

The presence of the trifluoromethyl group in the molecule enhances its lipophilicity and metabolic stability, which are critical factors in drug design. This modification often improves the pharmacokinetic profile of compounds, facilitating better absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, the cyano group introduces a polar nature to the molecule, influencing its solubility and interaction with biological targets. The aminomethyl side chain provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological effects. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motifs present in 2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid make it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential application in oncology research. The combination of electron-withdrawing groups such as the cyano and trifluoromethyl substituents can enhance binding affinity to biological targets involved in cancer cell proliferation and survival. Preclinical studies have shown that benzoic acid derivatives can modulate key signaling pathways implicated in tumor growth and metastasis. For instance, modifications at the positions adjacent to the carboxyl group can influence the compound's ability to interact with enzymes like kinases and transcription factors.

Furthermore, the aminomethyl group serves as a versatile handle for conjugation with other bioactive molecules or imaging agents. This property is particularly valuable in drug discovery efforts aimed at developing targeted therapies or diagnostic tools. The ability to attach fluorophores or other functional groups allows for detailed structural-activity relationship (SAR) studies, which are essential for optimizing drug candidates.

Recent advancements in computational chemistry have also facilitated the design of novel derivatives of 2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid. Molecular modeling techniques enable researchers to predict binding interactions and optimize molecular structures for improved efficacy and reduced toxicity. These computational approaches complement experimental efforts by providing rapid screening of potential candidates before synthetic implementation.

The pharmaceutical industry has been particularly interested in developing small molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. Benzoic acid derivatives have shown promise as scaffolds for such inhibitors due to their favorable physicochemical properties. For example, modifications around the aromatic ring can fine-tune electronic distributions, enhancing interactions with protein targets while minimizing off-target effects.

In conclusion, 2-Aminomethyl-5-cyano-3-(trifluoromethyl)benzoic acid (CAS No. 1807094-23-0) represents a significant area of interest in medicinal chemistry. Its unique structural features offer multiple opportunities for therapeutic intervention across various disease indications. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an important role in the development of next-generation pharmaceuticals.

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